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For researchers and drug development professionals, this guide provides a comprehensive
overview of elenestinib, a next-generation KIT inhibitor, with a focus on its potential in
combination therapies for anticancer treatment. This document summarizes available data,
details experimental protocols from planned clinical trials, and explores the scientific rationale
for combining elenestinib with other agents.

Elenestinib: A Selective KIT D816V Inhibitor

Elenestinib (formerly BLU-263) is an investigational, orally bioavailable, next-generation
tyrosine kinase inhibitor (TKI) that potently and selectively targets the KIT D816V mutation.
This mutation is a primary driver in approximately 95% of systemic mastocytosis (SM) cases, a
rare hematologic neoplasm characterized by the abnormal proliferation and activation of mast
cells.[1] Elenestinib was designed for high selectivity and minimal penetration of the blood-
brain barrier, a feature that may reduce the risk of central nervous system (CNS) side effects
observed with other TKIls.[2]

Preclinical data have demonstrated the high potency of elenestinib for KIT D816V in both
biochemical and cellular assays.[3] Clinical development has primarily focused on its use as a
monotherapy in indolent systemic mastocytosis (ISM) in the Phase 2/3 HARBOR trial, where it
has shown promising results in reducing mast cell burden and improving patient-reported
symptoms.[4][5]
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Rationale for Combination Therapy: Elenestinib and
Azacitidine

The planned, though now terminated, Phase 1/2 AZURE clinical trial (NCT05609942) was
designed to evaluate elenestinib as a monotherapy and in combination with the
hypomethylating agent (HMA) azacitidine in patients with advanced systemic mastocytosis
(AdvSM) and other KIT-altered hematologic malignancies.[6][7][8][9][10][11] AdvSM, which
includes aggressive SM (ASM), SM with an associated hematologic neoplasm (SM-AHN), and
mast cell leukemia (MCL), has a poor prognosis, and new therapeutic strategies are needed.[3]

The rationale for combining a selective KIT inhibitor like elenestinib with an HMA such as
azacitidine is rooted in the complex biology of these diseases, particularly SM-AHN, where a
KIT-driven mast cell neoplasm coexists with another myeloid malignancy like myelodysplastic
syndrome (MDS) or acute myeloid leukemia (AML).

Key Scientific Rationale:

o Dual Targeting of Disease Components: In SM-AHN, the combination allows for the
simultaneous targeting of the KIT D816V-driven mast cell proliferation by elenestinib and
the underlying myeloid neoplasm by azacitidine.

e Overcoming Resistance: HMAs have been shown to modulate the tumor microenvironment
and may potentially overcome resistance mechanisms to targeted therapies.

» Synergistic Antitumor Activity: Preclinical studies with other targeted agents in hematologic
malignancies have suggested that HMAs can enhance their antitumor effects. For instance,
azacitidine has been shown to synergize with the BCL-2 inhibitor venetoclax in AML. While
specific preclinical data for elenestinib and azacitidine is not publicly available, the principle
of combining targeted therapy with agents that modify the epigenome is a promising area of
investigation.

The AZURE Trial: A Planned Investigation of
Elenestinib and Azacitidine Combination

The AZURE trial was a multicenter, open-label, Phase 1/2 study designed to determine the
recommended dose, safety, and efficacy of elenestinib alone and in combination with
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azacitidine. Although the trial was terminated due to a shift in strategic priorities by the sponsor,
its design provides a valuable framework for future studies of similar combination therapies.[10]

Experimental Protocol (as planned in the AZURE Trial)

Target Population: Adult patients with AdvSM (ASM, SM-AHN, MCL) and other KIT-altered
hematologic malignancies.

Study Design: The trial consisted of two arms:
e Arm 1 (Monotherapy): Elenestinib administered orally once daily.

e Arm 2 (Combination Therapy): Elenestinib administered orally once daily in combination
with azacitidine. Azacitidine was to be administered intravenously or subcutaneously.

Primary Objectives:

o To determine the recommended Phase 2 dose (RP2D) of elenestinib as a monotherapy and
in combination with azacitidine.

o To evaluate the safety and tolerability of elenestinib as a monotherapy and in combination
with azacitidine.

Secondary Objectives:

o To assess the efficacy of elenestinib as a monotherapy and in combination with azacitidine,
including overall response rate (ORR), duration of response (DOR), and overall survival
(0S).

Methodology for Key Assessments:

o Safety and Tolerability: Monitored through the evaluation of adverse events (AEs), laboratory
abnormalities, vital signs, and electrocardiograms. Dose-limiting toxicities (DLTS) were to be
assessed during the first cycle of treatment to determine the maximum tolerated dose (MTD)
and RP2D.

o Efficacy: Assessed based on the International Working Group-Myeloproliferative Neoplasms
Research and Treatment and European Competence Network on Mastocytosis (IWG-MRT-
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ECNM) criteria for SM. This includes assessment of bone marrow mast cell burden, serum

tryptase levels, and organ damage.

e Pharmacokinetics (PK): Plasma concentrations of elenestinib were to be measured to
characterize its absorption, distribution, metabolism, and excretion.

Data Presentation (Planned Endpoints)

Due to the trial's termination, no clinical data from the combination arm is available. The
following table outlines the planned endpoints that would have been used to compare the

monotherapy and combination therapy arms.
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Endpoint Category

Specific Endpoint

Monotherapy Arm
(Elenestinib)

Combination Arm
(Elenestinib +
Azacitidine)

Safety

Incidence and severity

of adverse events

Data to be collected

Data to be collected

Dose-limiting toxicities

Data to be collected

Data to be collected

Efficacy

Overall Response
Rate (ORR)

Data to be collected

Data to be collected

Complete Remission
(CR) / CR with partial
hematologic recovery
(CRh)

Data to be collected

Data to be collected

Duration of Response
(DOR)

Data to be collected

Data to be collected

Progression-Free
Survival (PFS)

Data to be collected

Data to be collected

Overall Survival (OS)

Data to be collected

Data to be collected

Biomarkers

Change in serum

tryptase levels

Data to be collected

Data to be collected

Change in KIT D816V
allele fraction

Data to be collected

Data to be collected

Change in bone
marrow mast cell

burden

Data to be collected

Data to be collected

Other Potential Combination Strategies and
Preclinical Evidence

While clinical data for elenestinib in combination is lacking, preclinical research provides a

basis for exploring other combination therapies for KIT-driven malignancies.
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» Combination with other TKIs: In heterogeneous tumors, combining TKIs that target different
resistance pathways could be a viable strategy.

» Combination with agents targeting downstream signaling: The KIT receptor activates multiple
downstream signaling pathways, including PI3K/AKT/mTOR and RAS/MAPK. Combining KIT
inhibitors with inhibitors of these pathways could lead to synergistic effects.

o Combination with immunotherapy: Hypomethylating agents have been shown to enhance
anti-tumor immune responses, suggesting a potential synergy between KIT inhibition,
hypomethylation, and immune checkpoint blockade.[12]
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Caption: Elenestinib selectively inhibits the constitutively active KIT D816V mutant receptor.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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